

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RS-87337

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Compound of Interest

Compound Name: RS-87337

Cat. No.: B1680137

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Introduction

RS-87337, chemically identified as N-[3,5 dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamide dihydrochloride, is a novel, orally active antiarrhythmic agent.[1] Preclinical studies have demonstrated its potential as both an antiarrhythmic and cardioprotective compound.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **RS-87337** based on available preclinical data.

Pharmacodynamics

The pharmacodynamic profile of **RS-87337** is characterized by a unique combination of Class III and Class Ia antiarrhythmic properties, according to the Vaughan-Williams classification.[1] This dual mechanism of action contributes to its observed antiarrhythmic and cardioprotective effects.

Electrophysiological Effects

In isolated guinea pig papillary muscles, **RS-87337** demonstrated concentration-dependent effects on the cardiac action potential. At lower concentrations (0.1-10 microM), it prolonged the action potential duration, a characteristic Class III effect.[1] At higher concentrations (10-30 microM), it reduced the maximum rate of membrane depolarization (V_{max}), which is a hallmark

of Class I antiarrhythmic agents.[1] The onset and recovery from this Class I effect were similar to that of disopyramide, placing it in the subclass Ia.[1]

In anesthetized dogs, **RS-87337**, at intravenous doses up to 10 mg/kg, did not affect intra-atrial or intra-ventricular conduction.[2] This suggests a degree of ventricular selectivity in its conduction-modifying effects.[2]

Antiarrhythmic and Cardioprotective Effects

RS-87337 has shown significant antiarrhythmic and cardioprotective efficacy in various animal models:

- **Reperfusion-Induced Arrhythmias:** In isolated working rat hearts, perfusion with **RS-87337** (10-1,000 nM) reduced the incidence of ventricular fibrillation following coronary artery reperfusion.[1] In anesthetized rats, intravenous administration of **RS-87337** (1-5 mg/kg) improved survival rates from tachycardia and fibrillation induced by a similar procedure.[1]
- **Coronary Ligation-Induced Arrhythmias:** In conscious dogs with arrhythmias induced by a two-stage coronary ligation, both intravenous (3-10 mg/kg) and oral (15-60 mg/kg) administration of **RS-87337** reduced the number of ectopic electrocardiogram (ECG) complexes.[1]
- **Myocardial Ischemia:** In anesthetized dogs with paced hearts, intravenous doses of **RS-87337** (0.02-5.0 mg/kg) reduced the elevated ECG S-T segment caused by brief coronary artery occlusion, without affecting baseline hemodynamic parameters.[1]

Quantitative Data Summary

The following tables summarize the quantitative pharmacodynamic data for **RS-87337** from preclinical studies.

Parameter	Model System	Concentration/ Dose	Effect	Reference
Action Potential Duration	Isolated Guinea Pig Papillary Muscle	0.1-10 μ M	Prolonged (Class III effect)	[1]
Maximum Rate of Depolarization (Vmax)	Isolated Guinea Pig Papillary Muscle	10-30 μ M	Reduced (Class Ia effect)	[1]
Ventricular Fibrillation Incidence	Isolated Working Rat Heart	10-1,000 nM	Reduced following coronary artery reperfusion	[1]
Survival from Tachycardia and Fibrillation	Anesthetized Rats	1-5 mg/kg i.v.	Increased following coronary artery reperfusion	[1]
Ectopic ECG Complexes	Conscious Dogs (Coronary Ligation)	3-10 mg/kg i.v.	Reduced	[1]
Ectopic ECG Complexes	Conscious Dogs (Coronary Ligation)	15-60 mg/kg p.o.	Reduced	[1]
Elevated S-T Segment	Anesthetized Dogs (Coronary Occlusion)	0.02-5.0 mg/kg i.v.	Reduced	[1]

Experimental Protocols

In Vitro Electrophysiology

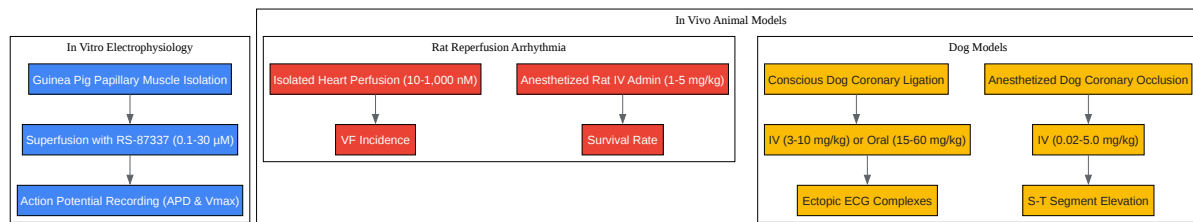
- Preparation: Isolated papillary muscles from guinea pigs were superfused with a physiological solution.

- Intervention: **RS-87337** was added to the superfusate at concentrations ranging from 0.1 to 30 μ M.
- Measurements: Intracellular action potentials were recorded to determine the action potential duration and the maximum rate of depolarization (V_{max}).

In Vivo Animal Models

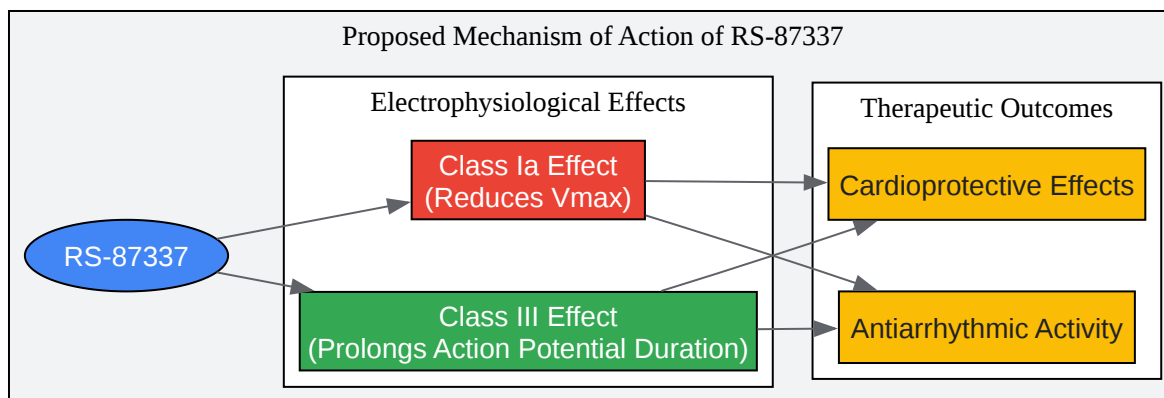
- Reperfusion Arrhythmia in Rats:
 - Isolated Heart Model: Isolated rat hearts were perfused with a solution containing **RS-87337** (10-1,000 nM) before inducing ischemia and reperfusion to assess the incidence of ventricular fibrillation.[1]
 - Anesthetized Rat Model: Anesthetized rats received intravenous injections of **RS-87337** (1-5 mg/kg) prior to a procedure that induced tachycardia and fibrillation to evaluate survival rates.[1]
- Coronary Ligation in Dogs:
 - Arrhythmia Induction: A two-stage coronary ligation was performed in conscious dogs to induce cardiac arrhythmias.[1]
 - Drug Administration: **RS-87337** was administered either intravenously (3-10 mg/kg) or orally (15-60 mg/kg).[1]
 - Efficacy Assessment: The number of ectopic ECG complexes was monitored to determine the antiarrhythmic effect.[1]
- Myocardial Ischemia in Dogs:
 - Model: Anesthetized dogs with paced hearts underwent brief coronary artery occlusion.[1]
 - Intervention: **RS-87337** was administered intravenously at doses ranging from 0.02-5.0 mg/kg.[1]
 - Outcome Measure: The S-T segment of the ECG was monitored to assess the cardioprotective effect against ischemia.[1]

Visualizations



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Caption: Experimental workflow for preclinical evaluation of **RS-87337**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com